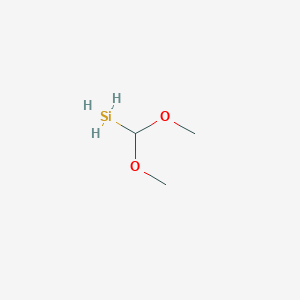

Dimethoxymethylsilane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethoxymethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O2Si/c1-4-3(6)5-2/h3H,1-2,6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYQWMDBQFSCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dimethoxymethylsilane (CAS: 16881-77-9): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Properties and Applications of Dimethoxymethylsilane.

This compound, a versatile organosilicon compound, has emerged as a crucial reagent in modern organic synthesis. Its utility as a mild and effective reducing agent, particularly in copper-catalyzed reactions, has made it an invaluable tool for the construction of complex molecules, including key intermediates for pharmaceutical development. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and detailed experimental procedures for its primary applications.

Core Physicochemical and Safety Data

This compound is a colorless, highly flammable liquid. Due care must be taken when handling this reagent. It is sensitive to moisture and can decompose in contact with water, liberating methanol.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and flame-retardant clothing, should be worn.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16881-77-9 | [2][4] |

| Molecular Formula | C₃H₁₀O₂Si | [4][5] |

| Molecular Weight | 106.20 g/mol | [1][6] |

| Appearance | Colorless liquid | [2][6] |

| Boiling Point | 61 °C / 141.8 °F | [2] |

| Melting Point | -136 °C / -212.8 °F | [2] |

| Density | 0.861 g/cm³ | [2] |

| Refractive Index | 1.36 | [1] |

| Flash Point | 2 °C / 35.6 °F | [2] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Measures |

| H225: Highly flammable liquid and vapor.[2][3] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3] |

| May cause skin and eye irritation.[7] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |

| Moisture sensitive.[8] | P233: Keep container tightly closed.[2][3] |

| P403 + P235: Store in a well-ventilated place. Keep cool.[2][3] |

Applications in Organic Synthesis

The primary application of this compound in a research and drug development context is as a hydride source in transition metal-catalyzed reactions. It is particularly prominent in copper-hydride (CuH) catalyzed asymmetric hydroamination, a powerful method for the synthesis of chiral amines, which are ubiquitous in pharmaceuticals.

Copper-Catalyzed Asymmetric Hydroamination of Alkenes

This compound is a key reagent in the Buchwald group's methodology for the enantioselective hydroamination of alkenes. This reaction provides access to valuable chiral secondary and tertiary amines with high enantioselectivity. The overall transformation involves the formal addition of an N-H bond across a carbon-carbon double bond.

A general workflow for this type of reaction is depicted below.

References

- 1. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]

- 3. medium.com [medium.com]

- 4. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [dspace.mit.edu]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. Mechanistic Studies Lead to Dramatically Improved Reaction Conditions for the Cu-Catalyzed Asymmetric Hydroamination of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, DMMS [organic-chemistry.org]

- 8. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

physical and chemical properties of Dimethoxymethylsilane

An In-depth Technical Guide on the Core Physical and Chemical Properties of Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 16881-77-9), also known as methyldimethoxysilane, is an organosilicon compound with the molecular formula C3H10O2Si.[1][2] It presents as a colorless, clear liquid and is a pivotal intermediate in organosilicon chemistry.[1] Its versatile nature stems from the presence of both hydrolyzable methoxy (B1213986) groups and a stable methyl group attached to the central silicon atom. This structure allows it to act as a crucial building block in the synthesis of silicone polymers, a coupling agent to enhance material adhesion, and a reagent for surface modification.[1][3] Its role is significant in the development of advanced materials, including coatings, adhesives, and sealants.[1][4]

Physical Properties

This compound is a volatile and flammable liquid.[5] Its physical characteristics are essential for handling, storage, and application in various chemical processes. A summary of its key physical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C3H10O2Si | [1][3] |

| Molecular Weight | 106.20 g/mol | [1] |

| Appearance | Colorless clear liquid | [1][3] |

| Density | 0.861 g/cm³ | [1] |

| Boiling Point | 61 °C / 141.8 °F | [1] |

| Melting Point | -136 °C / -212.8 °F | [1][5] |

| Flash Point | 2 °C / 35.6 °F | [5] |

| Refractive Index | n20/D 1.3600 | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water.[4][6] | [4][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the Si-OCH3 bonds. It is sensitive to moisture and can react with strong oxidizing agents.[1][5]

Hydrolysis and Condensation

In the presence of water or moisture, this compound undergoes hydrolysis to form methylsilanediol and releases methanol.[7][8] This reaction is the fundamental step for its application as a coupling agent and crosslinker. The hydrolysis can be catalyzed by both acids and bases.[9] The resulting silanol (B1196071) intermediates are reactive and can undergo self-condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers or polymers.[10]

References

- 1. innospk.com [innospk.com]

- 2. Methyldimethoxysilane | C3H10O2Si | CID 85623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. fishersci.com [fishersci.com]

- 6. innospk.com [innospk.com]

- 7. gelest.com [gelest.com]

- 8. gelest.com [gelest.com]

- 9. Methyltrimethoxysilane - Wikipedia [en.wikipedia.org]

- 10. zmsilane.com [zmsilane.com]

Dimethoxymethylsilane molecular weight and formula

This document provides a concise overview of the fundamental physicochemical properties of Dimethoxymethylsilane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The core molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₃H₁₀O₂Si | [1][2][3][4][5] |

| Molecular Weight | 106.2 g/mol | [1][2][4][5] |

| Alternate Name | Methyldimethoxysilane | [1][3] |

| CAS Number | 16881-77-9 | [1][3][5] |

Logical Relationship of Molecular Components

The following diagram illustrates the elemental composition of this compound, highlighting the constituent atoms that contribute to its overall molecular weight and chemical formula.

References

An In-depth Technical Guide to the Synthesis and Preparation of Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylsilane (DMMS) is a valuable organosilicon compound with significant applications as an intermediate in the synthesis of more complex organosilanes. These, in turn, are utilized in a wide array of industrial and research applications, including coatings, adhesives, sealants, and as building blocks in silicone polymer chemistry.[1] This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of this compound, offering detailed experimental protocols, comparative data on reaction parameters, and a discussion of the underlying reaction mechanisms. The information is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development.

Introduction

This compound (CAS No. 16881-77-9), with the chemical formula C₃H₁₀O₂Si, is a colorless, clear liquid characterized by its utility as a reactive intermediate.[1] Its structure, featuring two methoxy (B1213986) groups and a silicon-hydrogen bond, allows for a variety of chemical transformations, making it a versatile precursor in organosilicon chemistry. The demand for high-purity this compound necessitates robust and efficient synthetic methodologies. This guide will focus on the two predominant methods for its synthesis: the redistribution (or group exchange) reaction and the reaction of silazanes with methanol (B129727).

Synthetic Methodologies

Two principal synthetic strategies have been developed for the industrial and laboratory-scale production of this compound.

Redistribution Reaction

The redistribution reaction is a common method for the synthesis of organosilanes and involves the exchange of substituents on a silicon atom. In the case of this compound, this is typically achieved through the reaction of methyltrimethoxysilane (B3422404) and methyldichlorosilane (B44661).[2][3] This method is particularly suited for continuous industrial production and offers high purity and efficient utilization of starting materials.[2]

Reaction Scheme:

CH₃Si(OCH₃)₃ + CH₃SiHCl₂ ⇌ CH₃SiH(OCH₃)₂ + CH₃SiCl(OCH₃)₂

Experimental Protocol:

-

Apparatus: A vertically mounted glass column reactor with a specified tower diameter ratio (e.g., 15-30:1) is filled with glass beads (e.g., 4mm particle size) to ensure thorough mixing of the reactants.[2][3] The reactor is equipped with a constant temperature device to maintain the reaction temperature and a condenser at the top, with a controlled temperature between -10°C and 10°C.[2]

-

Reactants:

-

Methyltrimethoxysilane

-

Methyldichlorosilane

-

-

Procedure (Continuous Process):

-

The glass column reactor is heated to the desired reaction temperature, typically in the range of 30-120°C, with an optimal range often cited as 42-62°C for milder conditions and energy efficiency.[2]

-

Methyltrimethoxysilane and methyldichlorosilane are continuously fed into the reactor. The molar ratio of methyltrimethoxysilane to methyldichlorosilane can vary, with ratios between 1:2 and 10:8 being reported.[2][3] The feed rate is typically in the range of 1-50 ml/min.[2]

-

The reactants come into contact within the packed column, where the redistribution reaction occurs.

-

The reaction mixture, containing this compound, the byproduct methyldimethoxychlorosilane, and unreacted starting materials, is continuously withdrawn from the reactor.

-

The product, this compound, is separated from the mixture by continuous distillation.

-

High-boiling-point byproducts, such as methyldimethoxychlorosilane, can be treated with methanol to regenerate methyltrimethoxysilane, which, along with other low-boiling-point substances, can be recycled back into the reactor to improve the overall yield and atom economy.[2] The utilization rate of methyldichlorosilane can reach up to 90% with this recycling strategy.[2]

-

Logical Workflow for Redistribution Synthesis

Caption: Continuous synthesis of this compound via redistribution.

Reaction of Silazanes with Methanol

An alternative high-yield synthesis of this compound involves the reaction of a silazane with methanol. This method avoids the use of chlorinated silanes and the production of corrosive HCl. A key aspect of this process is maintaining the reaction temperature above the boiling point of the product, this compound, but below the boiling point of methanol, which facilitates the rapid removal of the product from the reaction mixture and minimizes side reactions.

Reaction Scheme:

(CH₃)₂Si(NH)Si(CH₃)₂ + 4CH₃OH → 2CH₃SiH(OCH₃)₂ + 2NH₃

Experimental Protocol:

-

Apparatus: A reaction vessel equipped with a heating mantle, a stirrer, a dropping funnel for methanol addition, and a distillation setup to continuously remove the product. An inert gas atmosphere (e.g., nitrogen) is maintained throughout the reaction.

-

Reactants:

-

A suitable silazane (e.g., tetramethyldisilazane)

-

Anhydrous Methanol

-

-

Procedure (Batch Process):

-

The silazane is charged into the reaction vessel and heated to a temperature between the boiling point of this compound (approx. 61°C) and methanol (approx. 65°C). A preferred temperature range is 60-64°C.

-

Anhydrous methanol is added dropwise to the heated and stirred silazane. The use of a carrier gas can aid in the removal of the product.

-

As this compound is formed, its lower boiling point allows it to be continuously distilled from the reaction mixture along with the ammonia (B1221849) byproduct.

-

The product is collected in a cooled receiver. The ammonia can be separated from the liquid product.

-

This process can be adapted to a continuous mode by replenishing the consumed methanol.

-

Experimental Workflow for Silazane-Methanol Reaction

Caption: Synthesis of this compound from silazane and methanol.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound based on the described methods.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Redistribution Reaction | Silazane-Methanol Reaction |

| Reactants | Methyltrimethoxysilane, Methyldichlorosilane | Silazane, Methanol |

| Temperature | 30-120 °C (Optimal: 42-62 °C)[2] | 60-64 °C |

| Pressure | Atmospheric (in a continuous flow reactor) | Atmospheric |

| Catalyst | Typically not specified in patents; may proceed thermally | Not explicitly required |

| Yield | 60-90%[4] | High (near quantitative reported for similar silanes) |

| Purity | High purity achievable with continuous distillation[2] | High purity due to in-situ removal |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 16881-77-9[1] |

| Molecular Formula | C₃H₁₀O₂Si[1] |

| Molecular Weight | 106.20 g/mol |

| Boiling Point | 61 °C[1] |

| Density | 0.861 g/cm³[1] |

| ¹H NMR (CDCl₃, ppm) | δ 4.53 (Si-H), 3.56 (O-CH₃), 0.19 (Si-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 50.5 (O-CH₃), -6.8 (Si-CH₃) |

| IR (cm⁻¹) | ~2150 (Si-H stretch), ~1080 (Si-O-C stretch) |

| Mass Spectrum (m/z) | Key fragments at 91, 75, 61, 45 |

Purification

High-purity this compound is often required for subsequent reactions. The primary impurity in many synthetic routes is unreacted methanol. Due to the potential for azeotrope formation, simple distillation may not be sufficient for complete separation. An effective purification method is extractive distillation using an entrainer such as methyl formate (B1220265) or methoxytrimethylsilane.

Experimental Protocol for Purification by Extractive Distillation:

-

Apparatus: A standard fractional distillation apparatus.

-

Materials:

-

Crude this compound containing methanol

-

Methyl formate (entrainer)

-

-

Procedure:

-

The crude this compound and methyl formate are charged into the distillation flask.

-

The mixture is heated, and the vapor-liquid equilibrium is altered by the presence of methyl formate, preventing the formation of an azeotrope between this compound and methanol.

-

A distillate fraction containing methanol and methyl formate is collected.

-

The bottom fraction contains purified this compound with a substantially reduced methanol content.

-

The methyl formate can be separated from the methanol in the distillate and recycled.

-

Reaction Mechanisms

Redistribution Reaction

The redistribution reaction of organosilanes is believed to proceed through a four-centered transition state involving the silicon centers and the exchanging groups. The reaction is typically catalyzed by Lewis acids, although it can also occur thermally at elevated temperatures. The precise mechanism can be complex and may involve the formation of transient silylium (B1239981) ion-like species, especially in the presence of a catalyst. The equilibrium of the reaction is driven by the relative thermodynamic stabilities of the reactants and products.

Proposed Signaling Pathway for Redistribution

Caption: Simplified mechanism for the redistribution reaction.

Silazane-Methanol Reaction

The reaction between a silazane and an alcohol, such as methanol, is a well-established method for forming Si-O bonds. The reaction proceeds via nucleophilic attack of the methanol oxygen on the silicon atom, with the nitrogen of the silazane acting as a leaving group. The reaction is driven by the formation of the thermodynamically stable Si-O bond and the release of ammonia gas.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the redistribution reaction of methyltrimethoxysilane and methyldichlorosilane, and the reaction of a silazane with methanol. The redistribution reaction is well-suited for continuous industrial-scale production, offering high yields and the potential for reactant recycling. The silazane-based method provides a high-yield, chlorine-free alternative. The choice of synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the synthesis and purification of this important organosilane intermediate.

References

An In-depth Technical Guide to the Reactivity and Stability of Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxymethylsilane (DMOMS) is a versatile organosilicon compound with significant applications across various scientific and industrial domains, including materials science and pharmaceutical development. Its reactivity, primarily governed by the hydrolyzable methoxy (B1213986) groups and the silicon-hydride bond, allows for its use as a precursor for silicone polymers, a surface modification agent, and a reducing agent in organic synthesis. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and mechanistic insights to support its effective and safe utilization in research and development.

Core Properties of this compound

This compound is a colorless liquid with a molecular formula of C₃H₁₀O₂Si. A summary of its key physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 106.20 g/mol | [1] |

| Boiling Point | 61 °C | [2] |

| Density | 0.861 g/cm³ at 25 °C | [1] |

| Flash Point | -25.8 °C | [2] |

| Refractive Index | 1.360 at 20 °C | [1] |

| Appearance | Colorless clear liquid | [3] |

Reactivity Profile

The reactivity of this compound is characterized by the presence of two methoxy groups and a silicon-hydride (Si-H) bond, making it susceptible to hydrolysis, condensation, and reactions with both nucleophiles and electrophiles.

Hydrolysis and Condensation

The Si-OCH₃ bonds in this compound are readily hydrolyzed in the presence of water to form silanol (B1196071) intermediates (CH₃Si(OH)₂H). These silanols are highly reactive and readily undergo condensation to form siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers.

Table 2: General Influence of pH on Alkoxysilane Hydrolysis and Condensation

| pH Range | Hydrolysis Rate | Condensation Rate | Predominant Species |

| Acidic (pH < 4) | Fast | Moderate | Linear and cyclic oligomers |

| Neutral (pH ~7) | Slowest | Slow | Monomeric silanols |

| Basic (pH > 8) | Fast | Fast | Highly branched polymers/gels |

Note: This table represents general trends for alkoxysilanes as specific quantitative data for this compound is limited.

Reactivity with Nucleophiles

The silicon atom in this compound is electrophilic and can be attacked by nucleophiles. Strong bases, including amines, can catalyze the disproportionation of this compound.[6] Reactions with alcohols (alkanolysis) can lead to the exchange of the methoxy groups.

Reactivity with Electrophiles

The silicon-hydride bond in this compound allows it to act as a reducing agent in the presence of suitable activators. This reactivity is exploited in various organic transformations.

Stability and Handling

This compound is a stable compound under anhydrous conditions.[6] However, it is sensitive to moisture and will slowly decompose upon contact with moist air or water, liberating methanol.[6] It is a highly flammable liquid and vapor, and its containers may build pressure during extended storage.[6]

Table 3: Stability and Incompatibility Data

| Condition/Material | Effect on this compound | Reference |

| Moisture/Water | Slow decomposition, liberation of methanol | [6] |

| Strong Bases (e.g., amines) | Can cause disproportionation to pyrophoric products | [6] |

| Oxidizing Agents | Incompatible | [6] |

| Lewis Acids (e.g., Platinum, iron salts) | Can generate flammable hydrogen gas in the presence of moisture | [6] |

| Heat, Sparks, Open Flames | Ignition source, highly flammable | [6] |

Storage and Handling Recommendations:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

-

Handle and store under an inert gas atmosphere.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Use explosion-proof electrical equipment.[6]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving this compound. These protocols are based on established methods for similar silanes and can be adapted as necessary.

Protocol for Surface Modification of a Hydroxylated Substrate (e.g., Glass, Silica)

This protocol describes the deposition of a this compound layer onto a surface rich in hydroxyl groups.

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

This compound (DMOMS)

-

Anhydrous toluene (B28343)

-

Triethylamine (B128534) (optional, as an acid scavenger)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Substrate Cleaning:

-

Sonnicate the substrate in acetone for 15 minutes.

-

Rinse with deionized water.

-

Sonnicate in ethanol for 15 minutes.

-

Rinse with deionized water and dry with a stream of nitrogen.

-

Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ) to generate hydroxyl groups.

-

Rinse thoroughly with deionized water and dry completely in an oven at 120 °C for at least 1 hour.

-

-

Silanization:

-

Place the cleaned, dry substrate in a reaction vessel (e.g., a Schlenk flask).

-

Add anhydrous toluene to the vessel under an inert atmosphere.

-

Add this compound to the toluene to achieve a desired concentration (e.g., 1-5% v/v).

-

(Optional) Add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct if starting from a chlorosilane, or to catalyze the reaction.

-

Heat the reaction mixture to a desired temperature (e.g., 80-110 °C) and maintain for 2-6 hours under an inert atmosphere.

-

-

Washing and Curing:

-

Cool the reaction mixture to room temperature.

-

Remove the substrate and rinse it with fresh anhydrous toluene to remove unreacted silane (B1218182).

-

Rinse with ethanol.

-

Dry the substrate with a stream of nitrogen.

-

Cure the silane layer by heating in an oven at 110-120 °C for 30-60 minutes.

-

Protocol for the Synthesis of a Polysiloxane Resin

This protocol outlines a general procedure for the synthesis of a polysiloxane resin through the hydrolysis and condensation of this compound.

Materials:

-

This compound (DMOMS)

-

Deionized water

-

Ethanol (as a co-solvent)

-

Acid or base catalyst (e.g., hydrochloric acid or ammonia)

-

Toluene (for azeotropic removal of water/methanol)

Procedure:

-

Hydrolysis:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine this compound and ethanol.

-

Separately, prepare an aqueous solution of the catalyst (e.g., dilute HCl or NH₃).

-

Slowly add the catalyst solution to the silane/ethanol mixture while stirring. The mixture may become cloudy as hydrolysis proceeds.

-

Continue stirring at room temperature for a specified period (e.g., 1-4 hours) to allow for sufficient hydrolysis.

-

-

Condensation:

-

Heat the reaction mixture to reflux to promote condensation.

-

If a higher degree of polymerization is desired, toluene can be added, and a Dean-Stark trap can be used to azeotropically remove water and methanol, driving the condensation equilibrium towards the polymer.

-

Continue heating until the desired viscosity or molecular weight is achieved.

-

-

Work-up:

-

Cool the reaction mixture.

-

The resulting polysiloxane resin can be isolated by removing the solvent under reduced pressure.

-

Further purification may be achieved by precipitation from a suitable solvent system.

-

Analytical Methods for Monitoring Reactivity and Stability

Several analytical techniques can be employed to monitor the reactions and assess the stability of this compound.

Table 4: Analytical Techniques for Characterization

| Technique | Application | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Monitoring hydrolysis and condensation reactions | Quantitative information on the disappearance of methoxy groups and the formation of silanols and siloxane bonds.[8][9] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterizing surface modifications and polymer formation | Identification of functional groups, such as Si-H, Si-O-C, Si-OH, and Si-O-Si.[9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzing reaction mixtures and decomposition products | Separation and identification of volatile components, including unreacted silane, methanol, and low molecular weight oligomers.[10] |

| Thermogravimetric Analysis (TGA) | Assessing thermal stability | Determination of the onset of decomposition and the mass loss profile as a function of temperature.[5] |

Conclusion

This compound is a reactive and versatile chemical with significant potential in various research and development applications. A thorough understanding of its reactivity, particularly its hydrolysis and condensation behavior, and its stability under different conditions is crucial for its effective and safe use. While specific quantitative data for this compound remains somewhat limited in the public domain, the information available for analogous alkoxysilanes provides a strong basis for predicting its behavior. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to harness the capabilities of this important organosilicon compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. Kinetic studies and ab initio investigations of the reactions of atomic bromine with methylsilane and dimethylsilane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure of Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxymethylsilane (DMMS), also known as methyldimethoxysilane, is an organosilicon compound with the chemical formula C₃H₁₀O₂Si.[1][2] It is a colorless, clear liquid that serves as a versatile intermediate in the synthesis of more complex organosilanes.[2][3] Its utility spans various industrial and research applications, including its use in the production of coatings, adhesives, sealants, and as a building block in silicone resin polymerization.[2] In the pharmaceutical and fine chemical sectors, it can be employed as a reagent and a protecting group for certain functional groups.[3] This guide provides a comprehensive overview of the structural, spectroscopic, and reactive properties of this compound, tailored for professionals in research and development.

Physicochemical and Spectroscopic Data

The structural and performance characteristics of this compound are defined by its physical properties and its response to various analytical techniques. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀O₂Si | [1] |

| Molecular Weight | 106.20 g/mol | [1] |

| Appearance | Colorless clear liquid | [2] |

| Density | 0.861 g/cm³ | [2] |

| Boiling Point | 61 °C | [2] |

| Melting Point | -136 °C | [2] |

| Flash Point | -9 °C | [4] |

| Refractive Index (n20/D) | 1.3600 | [2][5] |

| CAS Number | 16881-77-9 | [1] |

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H NMR | 4.53 | Multiplet | Si-H | [6] |

| 3.56 | Singlet | O-CH ₃ | [6] | |

| 0.19 | Singlet | Si-CH ₃ | [6] | |

| ¹³C NMR | ~50 | - | C H₃-O | [7][8] |

| ~ -8 | - | C H₃-Si | [7] | |

| ²⁹Si NMR | +1.25 (in parent alcohol + 3 eq. H₂O) | - | Si | [9] |

Note: ¹³C NMR chemical shifts are estimated based on typical values for similar structures and available data for related compounds.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2940 | C-H stretch (methyl) | Strong |

| 2840 | C-H stretch (methoxy) | Medium |

| 2160 | Si-H stretch | Strong |

| 1460 | C-H bend (methyl) | Medium |

| 1190, 1080 | Si-O-C stretch | Strong |

| 830 | Si-C stretch / CH₃ rock | Strong |

Note: IR peak assignments are based on characteristic frequencies for organosilane compounds.[10]

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment |

| 105 | [M - H]⁺ |

| 91 | [M - CH₃]⁺ |

| 75 | [M - OCH₃]⁺ |

| 61 | [SiH(OCH₃)]⁺ |

Note: Fragmentation patterns are proposed based on common fragmentation pathways for silanes.[11][12][13]

Molecular Structure and Key Signaling Pathways

The geometry of this compound is centered around a tetrahedral silicon atom. The arrangement of the methyl, hydride, and two methoxy (B1213986) groups dictates its reactivity.

A primary reaction pathway for this compound is hydrolysis and subsequent condensation, which is fundamental to its application in forming silicone polymers and surface coatings. This process can be catalyzed by either acid or base.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of methyltrichlorosilane (B1216827) with methanol.

Materials:

-

Methyltrichlorosilane (CH₃SiCl₃)

-

Anhydrous Methanol (CH₃OH)

-

Anhydrous solvent (e.g., hexane (B92381) or toluene)

-

A base to neutralize HCl byproduct (e.g., pyridine (B92270) or a tertiary amine)

Procedure:

-

A solution of methyltrichlorosilane in an anhydrous solvent is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The flask is cooled in an ice bath.

-

A stoichiometric amount of anhydrous methanol, mixed with the base, is added dropwise to the stirred solution of methyltrichlorosilane. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The precipitated salt (e.g., pyridinium (B92312) hydrochloride) is removed by filtration under an inert atmosphere.

-

The filtrate is then subjected to fractional distillation to isolate the this compound product. The boiling point of this compound is approximately 61 °C.[2]

Characterization by NMR Spectroscopy

¹H NMR Spectroscopy:

-

Prepare a dilute solution of this compound (typically 1-5%) in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Expected signals include a multiplet for the Si-H proton around 4.53 ppm, a singlet for the methoxy protons around 3.56 ppm, and a singlet for the methyl protons on silicon around 0.19 ppm.[6]

²⁹Si NMR Spectroscopy:

-

Prepare a more concentrated solution of this compound in a deuterated solvent.

-

Acquire the ²⁹Si NMR spectrum. A single resonance is expected. The chemical shift can vary depending on the solvent and concentration but has been reported at +1.25 ppm in its parent alcohol with added water.[9]

Conclusion

This technical guide provides a foundational understanding of the structure, properties, and key reactions of this compound. The presented data and protocols are intended to support researchers and professionals in the effective application of this versatile organosilane compound in their respective fields. Careful handling in a moisture-free and inert atmosphere is crucial due to its reactivity and flammability.

References

- 1. Methyldimethoxysilane | C3H10O2Si | CID 85623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. Dimethoxy(methyl)silane | 16881-77-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

- 6. Methyldimethoxysilane(16881-77-9) 1H NMR [m.chemicalbook.com]

- 7. Dimethyldimethoxysilane(1112-39-6) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. gelest.com [gelest.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Safety and Handling of Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylsilane (CAS No. 16881-77-9), a versatile organosilicon compound, is a key intermediate in the synthesis of various functional organosilanes. Its utility in producing silicone polymers, resins, and coatings makes it a valuable reagent in the pharmaceutical, electronics, and materials science industries.[1][2][3] However, its chemical reactivity and hazardous properties necessitate a thorough understanding of its safety profile and strict adherence to handling protocols to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides comprehensive safety data, detailed handling procedures, and emergency protocols to support the safe and effective use of this compound in a research and development setting.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor that can cause serious eye irritation.[4] It may also cause skin and respiratory tract irritation.[4][5] Upon contact with moisture or water, it decomposes to release methanol, which can have chronic effects on the central nervous system.[4][6]

GHS Hazard Statements:

-

H319: Causes serious eye irritation.[4]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C3H10O2Si | [1][2][4] |

| Molecular Weight | 106.2 g/mol | [2] |

| Appearance | Colorless liquid | [2][3][4][9] |

| Boiling Point | 61 °C / 141.8 °F | [2][9] |

| Melting Point | -136 °C / -212.8 °F | [2][9] |

| Flash Point | -9 °C (15.8 °F) to 2 °C (35.6 °F) | [5][9] |

| Specific Gravity | 0.861 g/cm³ | [2][9] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 4816 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 627.8 mg/kg | [8] |

Experimental Protocols for Toxicity Testing

The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity tests.

OECD Guideline 401: Acute Oral Toxicity

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[5] Observations of effects and mortality are made.[5]

-

Animal Species: Commonly used laboratory rodent strains are employed, with at least 5 animals of the same sex per dose level.[5]

-

Procedure:

-

Animals are fasted overnight prior to administration.[5]

-

The test substance is administered in a single dose by gavage.[5] If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[5]

-

Food is withheld for a further 3-4 hours after administration.[5]

-

Animals are observed for mortality, body weight changes, and clinical signs of toxicity for a set period.[5]

-

OECD Guideline 402: Acute Dermal Toxicity

This test assesses the potential short-term hazards of a substance when exposed through the skin.[10]

-

Principle: The test substance is applied to the skin of laboratory animals, and the resulting toxic effects are observed.[10] The test can be conducted as a limit test to determine if the substance has low toxicity or a full test to establish a dose-response relationship.[10]

-

Animal Species: Rodents are typically used.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.[10][11]

-

Animals are observed daily for at least 14 days for signs of toxicity and mortality.[10]

-

Body weights are recorded at least weekly.[10]

-

All animals undergo a gross necropsy at the end of the study.[10]

-

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This method evaluates the potential of a substance to cause localized skin irritation or corrosion.[12]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, with untreated skin serving as a control.[7][13]

-

Animal Species: The albino rabbit is the preferred laboratory animal.[7][13]

-

Procedure:

-

A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a test site of approximately 6 cm².[13]

-

The exposure period is 4 hours, after which the residual test substance is removed.[7][13]

-

The skin is examined for signs of erythema (redness) and edema (swelling) for up to 14 days.[13]

-

The severity of the skin reactions is scored and evaluated in conjunction with their reversibility.[13]

-

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test is designed to identify substances that have the potential to cause acute eye irritation or corrosion.[14]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the other eye serving as a control.[6][15]

-

Animal Species: The albino rabbit is the preferred species.[6]

-

Procedure:

-

A single dose of the test substance is instilled into the eye of one animal.[6]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[6]

-

The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6][14]

-

If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[6][14] The observation period is sufficient to fully evaluate the reversibility of the effects.[6]

-

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][12]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[4][7][8][9]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

-

Eye Protection: Chemical safety goggles are mandatory.[4][5] Contact lenses should not be worn.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[4]

-

Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[4][5]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-certified organic vapor (black cartridge) respirator is required.[4][5]

Handling Procedures

-

Avoid all contact with eyes and skin, and do not breathe vapors or mist.[4][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8][9] No smoking is permitted in the handling area.[4][7][8][9]

-

Ground and bond containers and receiving equipment during transfers to prevent static discharge.[4][6][7][9]

-

Handle empty containers with care as they may contain flammable residual vapors.[4][6]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][7][9]

-

Keep away from incompatible materials such as oxidizing agents, strong bases, moisture, and water.[2][4][6][9]

-

Be aware that sealed containers may build pressure over extended storage; vent slowly.[4]

Emergency Procedures

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[4][5]

-

In case of skin contact: Take off immediately all contaminated clothing.[4][7] Wash the affected area with plenty of soap and water.[4][5]

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][5] If you feel unwell, seek medical advice.[4]

-

If swallowed: Do NOT induce vomiting.[12] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[4] Get medical advice/attention.[4]

Spill and Leak Procedures

For a minor spill, trained personnel wearing appropriate PPE can perform the cleanup.

-

Eliminate Ignition Sources: Immediately extinguish all flames, turn off spark-producing equipment, and stop any hot work in the area.[5][16][17]

-

Ventilate the Area: Ensure adequate ventilation to disperse flammable vapors.[17]

-

Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to dike the spill and prevent it from spreading.[5][16][17][18] Do not use combustible materials like paper towels.[17]

-

Absorb the Material: Carefully add the absorbent material to the spill, working from the outside in.[18]

-

Collect and Dispose: Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5][6][9][16]

-

Decontaminate: Clean the spill area with soap and water.

-

Report: Report the incident to your supervisor.

For major spills, evacuate the area immediately and contact emergency response personnel.[18]

Firefighting Measures

-

Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical to extinguish a fire.[4][6]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][6][9] Use a water spray or fog to cool exposed containers.[4][6]

Reactivity and Stability

-

Stability: this compound is stable under normal conditions.[4][9]

-

Reactivity: It decomposes slowly in contact with moist air or water, liberating methanol.[4][6] Strong bases, including amines, can cause disproportionation to pyrophoric products.[4] Contact with platinum, platinum and iron salts, and other Lewis acids in the presence of moisture can generate flammable hydrogen gas.[4]

-

Incompatible Materials: Avoid contact with oxidizing agents, moisture, and water.[4][6]

-

Hazardous Decomposition Products: Hazardous combustion products include carbon oxides and silicon dioxide.[5][12]

Visualized Safety Workflows

The following diagrams illustrate key safety relationships and a typical experimental workflow for handling this compound.

Caption: Relationship between this compound hazards and preventative measures.

Caption: A typical laboratory workflow for handling this compound.

References

- 1. oecd.org [oecd.org]

- 2. eurolab.net [eurolab.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. cloudfront.zoro.com [cloudfront.zoro.com]

- 17. jk-sci.com [jk-sci.com]

- 18. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

Solubility Profile of Dimethoxymethylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethoxymethylsilane in various organic solvents. Due to its chemical nature as a reactive, low-viscosity organosilane, this compound sees extensive use as a chemical intermediate, a crosslinking agent, and a surface modification agent in numerous industrial and research applications.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, formulating stable solutions, and ensuring the effective application of this versatile compound.

Core Concepts in Solubility

This compound (CAS No. 16881-77-9) is a colorless, clear liquid with a molecular formula of C3H10O2Si.[1] Its structure, featuring both polar methoxy (B1213986) groups and a less polar methyl group attached to a central silicon atom, dictates its interaction with various solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile. The methoxy groups can engage in dipole-dipole interactions and are susceptible to hydrolysis in the presence of water, while the methyl group contributes to its organophilic character.

While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, technical data from manufacturers and chemical suppliers consistently describe it as being soluble or miscible with a range of common organic solvents. Miscibility, the ability of two liquids to mix in all proportions to form a homogeneous solution, is a strong indicator of high solubility.

Quantitative Solubility Data

The following table summarizes the available solubility information for this compound in selected organic solvents. It is important to note that for many solvent systems, this compound is considered fully miscible.

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility of this compound | Citation |

| Ethanol | C2H5OH | Polar Protic | Soluble/Miscible | [3] |

| Acetone | C3H6O | Polar Aprotic | Soluble/Miscible | [3] |

| Benzene | C6H6 | Nonpolar | Soluble/Miscible | [3] |

| Water | H2O | Polar Protic | Insoluble (undergoes hydrolysis) | [3] |

Note: The interaction with water is primarily hydrolytic rather than simple dissolution. The methoxy groups react with water to form methanol (B129727) and silanol (B1196071) intermediates, which can then condense.[4]

Experimental Protocols for Solubility Determination

For applications requiring precise quantitative solubility data or for solvents not listed above, the following experimental protocols can be employed.

Method 1: Gravimetric Determination of Solubility (for non-miscible systems)

This method is suitable for determining the solubility limit of a solute in a solvent where they are not fully miscible.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Glass vials with airtight caps

-

Micropipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification (optional, for validation)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved silane) should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the two phases have clearly separated. Centrifugation at a constant temperature can be used to accelerate this process.

-

Sampling: Carefully extract a known volume of the solvent phase (the supernatant) using a micropipette, ensuring that none of the undissolved silane (B1218182) phase is collected.

-

Solvent Evaporation: Transfer the collected aliquot to a pre-weighed vial and weigh it. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound (61°C).[1][5]

-

Final Weighing: Once the solvent is completely removed, weigh the vial containing the residual this compound.

-

Calculation: The solubility can be calculated in g/100 mL or other units based on the mass of the dissolved silane and the volume of the solvent aliquot.

Method 2: Visual Determination of Miscibility

This is a simpler, qualitative method to determine if two liquids are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric flasks

-

Glass test tubes or vials

Procedure:

-

Preparation of Mixtures: Prepare a series of mixtures of this compound and the solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in clean, dry test tubes.

-

Mixing: Cap and vigorously shake each test tube for at least one minute.

-

Observation: Allow the mixtures to stand and observe for any signs of phase separation, cloudiness, or the formation of an interface. The observation should be done against a well-lit background.

-

Interpretation: If all mixtures remain clear and homogeneous with no phase separation after standing, the two liquids are considered miscible.

Visualizing the Solubility Workflow

The following diagram illustrates a typical workflow for determining and applying solubility data in a research or development setting.

Caption: A logical workflow for the determination and application of solubility data.

Conclusion

This compound exhibits broad solubility in common organic solvents, a property that underpins its utility in a wide array of chemical processes. While often described as miscible, for applications demanding precise concentration control, the experimental protocols outlined in this guide provide a framework for accurate quantitative determination. A systematic approach to evaluating solubility is essential for the successful application of this important organosilane in research and development.

References

Dimethoxymethylsilane: A Versatile Chemical Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethoxymethylsilane (DMMS) has emerged as a highly versatile and valuable chemical intermediate in a wide array of synthetic applications, particularly within the pharmaceutical and materials science sectors. Its unique reactivity, stemming from the presence of both methoxy (B1213986) and hydride functional groups on the silicon atom, allows it to participate in a diverse range of chemical transformations. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of key reaction pathways and workflows.

Core Properties and Reactivity

This compound is a colorless liquid that is readily available from various chemical suppliers.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40] The silicon-hydride (Si-H) bond is a key feature, enabling its use as a reducing agent and in hydrosilylation reactions. The methoxy groups (-OCH3) can be hydrolyzed to form silanols, which are important intermediates in the formation of silicone polymers and for cross-coupling reactions.

Applications in Synthesis

This compound is a key reagent in several important classes of chemical reactions, including:

-

Hydrosilylation: The addition of the Si-H bond across a double or triple bond is a powerful method for the formation of carbon-silicon bonds. This reaction is often catalyzed by transition metals, with copper being a common choice.

-

Reduction Reactions: The hydride on the silicon atom can be transferred to various functional groups, making DMMS a useful reducing agent, for instance, in the reduction of esters to alcohols.

-

Protecting Group Chemistry: The silyl (B83357) group can be used to protect sensitive functional groups, such as alcohols, during multi-step syntheses. The resulting silyl ethers are generally stable to a range of reaction conditions and can be readily cleaved when desired.

-

Cross-Coupling Reactions: As a precursor to silanols, this compound can be used in Hiyama-type cross-coupling reactions to form carbon-carbon bonds.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound.

Table 1: Copper-Catalyzed Hydrosilylation of Internal Aryl Alkynes with this compound [1]

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | 1-phenyl-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-phenyl-1-propene | 85 |

| 2 | 1-(4-fluorophenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-fluorophenyl)-1-propene | 83 |

| 3 | 1-(4-chlorophenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-chlorophenyl)-1-propene | 69 |

| 4 | 1-(4-(trifluoromethyl)phenyl)-1-propyne | (E)-1-(dimethoxymethylsilyl)-1-(4-(trifluoromethyl)phenyl)-1-propene | 81 |

| 5 | methyl 4-(prop-1-yn-1-yl)benzoate | methyl 4-((E)-1-(dimethoxymethylsilyl)prop-1-en-1-yl)benzoate | 84 |

| 6 | 1-(4-acetylphenyl)-1-propyne | 1-(4-((E)-1-(dimethoxymethylsilyl)prop-1-en-1-yl)phenyl)ethan-1-one | 97 |

Table 2: Synthesis of Chiral Silanes from Dimethoxyphenylvinylsilane [2]

| Entry | Nucleophile | Product | Yield (%) | Enantiomeric Excess (%) |

| 1 | Methyllithium | (R/S)-Methyl(phenyl)(vinyl)silane | 65 | High (not quantified) |

| 2 | n-Butyllithium | (R/S)-Butyl(phenyl)(vinyl)silane | 72 | Not determined |

| 3 | tert-Butyllithium | (R/S)-tert-Butyl(phenyl)(vinyl)silane | 18.4 | Not determined |

Experimental Protocols

Copper-Catalyzed Enantioselective Hydroamination of Alkenes

This protocol describes the synthesis of a chiral amine using a copper-catalyzed hydroamination reaction with this compound as the hydrosilylating agent.

Materials:

-

Copper(II) acetate (B1210297) (Cu(OAc)2)

-

(R,R)-Ph-BPE (ligand)

-

Alkene substrate (e.g., allylbenzene)

-

Prochiral silane (B1218182) (e.g., mesityl(methyl)silane)

-

This compound (DMMS)

-

Anhydrous solvent (e.g., THF)

Procedure: [12]

-

To an oven-dried 10 mL Schlenk tube equipped with a stirring bar, add Cu(OAc)2 (4 mol%) and (R,R)-Ph-BPE (8 mol%).

-

Under a nitrogen atmosphere, add the prochiral silane (0.6 mmol, 3.0 equiv) and stir the mixture at 40 °C for 15 minutes.

-

Add the alkene (0.2 mmol, 1.0 equiv) via syringe at ambient temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at 40 °C for 36 hours.

-

Upon completion, concentrate the resulting solution and purify the crude product by column chromatography.

Protection of an Alcohol as a Silyl Ether

This general procedure outlines the protection of an alcohol using a silyl chloride, a method analogous to how dimethoxymethylsilyl ethers would be formed.

Materials:

-

Alcohol

-

Chlorotrialkylsilane (e.g., chlorotrimethylsilane, as a proxy for a dimethoxymethylsilyl halide)[21]

-

Base (e.g., triethylamine (B128534) or imidazole)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or DMF)

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add the chlorotrialkylsilane to the stirred mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude silyl ether by column chromatography if necessary.

Visualizations

The following diagrams illustrate key reaction mechanisms and workflows involving this compound.

Caption: Mechanism of Copper-Catalyzed Hydrosilylation.

Caption: Workflow for Alcohol Protection using a Silyl Ether.

Caption: Troubleshooting Logic for DMMS Reactions.

References

- 1. Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Structurally Diverse Allylsilanes via Copper-Catalyzed Regiodivergent Hydrosilylation of 1,3-Dienes [organic-chemistry.org]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. "Synthesis of Chiral Silanes" by Kelly Le [scholarworks.gvsu.edu]

- 9. Methyldimethoxysilane(16881-77-9) 1H NMR spectrum [chemicalbook.com]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. researchgate.net [researchgate.net]

- 12. Copper-catalyzed intermolecular Regio- and Enantioselective Hydrosilylation of Alkenes with Prochiral Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

- 15. Hiyama Coupling [organic-chemistry.org]

- 16. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 24. rsc.org [rsc.org]

- 25. youtube.com [youtube.com]

- 26. Organic Syntheses Procedure [orgsyn.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. 自动化化学合成 [sigmaaldrich.com]

- 31. google.com [google.com]

- 32. 2024.sci-hub.ru [2024.sci-hub.ru]

- 33. benchchem.com [benchchem.com]

- 34. Metal-catalyzed hydrosilylation of alkenes and alkynes using dimethyl(pyridyl)silane. | Sigma-Aldrich [sigmaaldrich.com]

- 35. Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functio… [ouci.dntb.gov.ua]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 38. zenodo.org [zenodo.org]

- 39. researchgate.net [researchgate.net]

- 40. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

commercial suppliers of high purity Dimethoxymethylsilane

An In-depth Technical Guide to High-Purity Dimethoxymethylsilane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of high-purity this compound (CAS No. 16881-77-9), including its commercial suppliers, key properties, and applications relevant to research and drug development.

Commercial Suppliers and Specifications

High-purity this compound is available from a number of commercial suppliers, with purity levels typically ranging from 90% to over 97%. The primary method for purity analysis cited by suppliers is Gas Chromatography (GC). Below is a summary of offerings from various suppliers.

| Supplier | Purity Specification | Other Names |

| --INVALID-LINK-- | ≥ 96% (GC)[1] | Methyldimethoxysilane[1] |

| --INVALID-LINK-- | >97.0% (GC) | Methyldimethoxysilane |

| --INVALID-LINK-- | 90%[2] | Methyldimethoxysilane[2] |

| --INVALID-LINK-- | >85% | Not Specified |

| --INVALID-LINK-- | >97.0% (GC)[3] | Methyldimethoxysilane; Dimethoxymethylhydrosilane[3] |

| --INVALID-LINK-- | Not Specified | Dimethoxy Methyl Silane[4] |

| --INVALID-LINK-- | Not Specified[5] | Not Specified[5] |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₃H₁₀O₂Si[1][2][3] |

| Molecular Weight | 106.2 g/mol [1][2][3] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 61 °C[2] |

| Density | 0.861 g/cm³[2] |

| Refractive Index | 1.36 |

| Flash Point | -25.8 °C[2] |

Applications in Research and Drug Development

This compound is a versatile organosilane with several applications in the pharmaceutical and biomedical fields. Its primary function is as a surface modifying agent, a crosslinker, and a precursor in the synthesis of silicone-based materials.[6][7]

-

Surface Modification of Biomedical Implants: Silane coupling agents are used to modify the surfaces of metallic and ceramic implants to improve biocompatibility and promote osseointegration.[8][9][10] The methoxy (B1213986) groups of this compound can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups on the implant surface, forming a stable covalent bond. This modified surface can then be further functionalized with biomolecules.[9]

-

Drug Delivery Systems: Silicon-polymer hybrid materials are being explored for drug delivery applications due to their biocompatibility and tunable degradation kinetics.[11] this compound can be used as a crosslinking agent in the synthesis of silicone polymers, creating a matrix for the controlled release of therapeutic agents.[7][12] The properties of the silicone matrix can be tailored by controlling the degree of crosslinking.

-

Synthesis of Pharmaceutical Intermediates: It is also used as a reagent in organic synthesis for the production of novel drugs and pharmaceutical intermediates.[4][6]

Experimental Protocols and Methodologies

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for determining the purity of volatile silanes like this compound.

Objective: To separate and identify this compound and any impurities to determine the purity of the sample.

Methodology:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as heptane (B126788) or dichloromethane.[13][14] The concentration is typically in the range of 1-10 µg/mL.[14]

-

GC Separation:

-

Column: A capillary column, often with a non-polar stationary phase like DB-5, is used for separation.[13]

-

Injector: The sample is injected into a heated injector, and the temperature is set to ensure complete vaporization without degradation.

-

Oven Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40-80°C) and ramp up to a higher temperature.[13]

-

Carrier Gas: Helium is commonly used as the carrier gas.[13]

-

-

MS Detection:

-

As the separated components elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated by their mass-to-charge ratio.

-

The fragmentation pattern serves as a "fingerprint" for identifying the compound.

-

-

Data Analysis: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The identity of the main peak is confirmed by its mass spectrum.

Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

Objective: To verify the presence and connectivity of protons in the molecule, confirming its identity.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Data Acquisition: The sample is placed in a nuclear magnetic resonance spectrometer, and the ¹H NMR spectrum is acquired.

-

Spectral Interpretation: The spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the methoxy protons.[15][16] The chemical shifts, integration values, and splitting patterns of these signals are compared to known reference spectra to confirm the structure.[15][16]

Logical Workflow: Surface Modification of a Biomedical Implant

The following diagram illustrates a logical workflow for the surface modification of a titanium-based biomedical implant using this compound to improve biocompatibility.

Caption: Workflow for surface modification of a biomedical implant.

Conclusion

High-purity this compound is a critical reagent for researchers and professionals in drug development and biomedical materials science. Its ability to act as a surface modifier and a component in silicone polymers allows for the creation of advanced materials with tailored properties for improved therapeutic outcomes. When sourcing this chemical, it is essential to consider the purity specifications provided by the supplier and to verify its identity and quality using appropriate analytical techniques such as GC-MS and NMR.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Dimethoxy(methyl)silane - 90% | 16881-77-9 | FD75597 [biosynth.com]

- 3. Naarini [admin.naarini.com]

- 4. Dimethoxy Methyl Silane | 16881-77-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Dimethoxy(methyl)silane, 25 ML | Labscoop [labscoop.com]

- 6. innospk.com [innospk.com]

- 7. Silane Crosslinker & Silazanes, Silicone Rubber Crosslinking Agents [cfmats.com]

- 8. mdpi.com [mdpi.com]

- 9. osis.org.pl [osis.org.pl]

- 10. omicsonline.org [omicsonline.org]

- 11. Silicon-polymer hybrid materials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mddionline.com [mddionline.com]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. uoguelph.ca [uoguelph.ca]

- 15. Dimethyldimethoxysilane(1112-39-6) 1H NMR spectrum [chemicalbook.com]

- 16. Methyldimethoxysilane(16881-77-9) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Surface Modification of Substrates with Dimethoxymethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a multitude of scientific and industrial applications, particularly within the realms of materials science, biotechnology, and drug development. The ability to tailor the surface properties of a substrate allows for the control of its interaction with the surrounding environment. Dimethoxymethylsilane is a versatile organosilicon compound used for imparting hydrophobicity to surfaces. Its methoxy (B1213986) groups react with surface hydroxyl groups present on many inorganic materials, such as glass and silica (B1680970), to form stable siloxane bonds. The methyl group attached to the silicon atom then creates a low-energy, non-polar surface, effectively repelling water.

This document provides detailed protocols for the surface modification of common laboratory substrates, such as glass slides and silica nanoparticles, using this compound. It also includes information on the characterization of these modified surfaces and discusses their applications in drug development, where controlling protein adsorption and cellular interactions is paramount.

Principle of Silanization

The surface modification process with this compound involves the covalent bonding of the silane (B1218182) to hydroxyl (-OH) groups present on the substrate surface. The reaction proceeds in two steps:

-

Hydrolysis: The methoxy groups (-OCH3) of this compound hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing methanol (B129727) as a byproduct.

This process results in a durable, hydrophobic monolayer on the substrate surface.

Applications in Drug Development

The creation of hydrophobic surfaces using this compound has several important applications in drug development:

-

Biomaterial Biocompatibility: The surface properties of implantable devices and materials play a crucial role in their biocompatibility. Modifying surfaces to be hydrophobic can influence protein adsorption and subsequent cellular responses, potentially reducing adverse reactions. Hydrophobic surfaces have been shown to have a higher affinity for certain adhesion proteins.[1]

-

Controlled Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of proteins, which mediates subsequent cellular interactions.[1] Hydrophobic surfaces can be used to modulate the type and conformation of adsorbed proteins, thereby influencing cell adhesion, proliferation, and differentiation.

-

Drug Delivery Systems: The surface functionalization of nanoparticles, such as silica nanoparticles, is a key aspect of designing effective drug delivery vehicles. Creating a hydrophobic surface can be a step in a multi-step functionalization process to encapsulate hydrophobic drugs or to control the interaction of the nanoparticle with biological membranes.

-

Cell Culture and Tissue Engineering: The hydrophobicity of a substrate can significantly impact cell attachment and growth. Superhydrophobic surfaces, for instance, have been shown to reduce cell binding.[2] By controlling the surface chemistry with this compound, researchers can create environments that either promote or inhibit cell adhesion as required for specific applications in tissue engineering and 3D cell culture.[3]

Experimental Protocols

Protocol 1: Surface Modification of Glass Slides

This protocol describes the procedure for creating a hydrophobic surface on glass microscope slides.

Materials:

-

Glass microscope slides

-

This compound

-

Anhydrous toluene (B28343) or ethanol[4][5]

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂)

-

Deionized (DI) water

-

Nitrogen gas

-

Beakers and slide holder

-

Oven

Procedure:

-

Cleaning the Substrate:

-